4-[4-(2-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole

Herbicide Discovery Agrochemical SAR Weed Control Selectivity

4-[4-(2-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole (CAS 62537-99-9) is a heterocyclic compound belonging to the 4-(pyrazolyl)-4H-1,2,4-triazole class, characterized by an ortho-tolyl substituent on the pyrazole ring. This compound is a crystalline solid with a molecular formula of C₁₂H₁₁N₅ and a molecular weight of 225.25 g/mol, supplied at a typical purity of 97% for research and development purposes.

Molecular Formula C12H11N5
Molecular Weight 225.25 g/mol
CAS No. 62537-99-9
Cat. No. B12925561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole
CAS62537-99-9
Molecular FormulaC12H11N5
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=C(NN=C2)N3C=NN=C3
InChIInChI=1S/C12H11N5/c1-9-4-2-3-5-10(9)11-6-13-16-12(11)17-7-14-15-8-17/h2-8H,1H3,(H,13,16)
InChIKeyWNOKZTDSMYIVBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(2-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole (CAS 62537-99-9): A Differentiated Pyrazole-Triazole Hybrid for Agrochemical and Heterocyclic Chemistry Procurement


4-[4-(2-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole (CAS 62537-99-9) is a heterocyclic compound belonging to the 4-(pyrazolyl)-4H-1,2,4-triazole class, characterized by an ortho-tolyl substituent on the pyrazole ring [1]. This compound is a crystalline solid with a molecular formula of C₁₂H₁₁N₅ and a molecular weight of 225.25 g/mol, supplied at a typical purity of 97% for research and development purposes . Its structural uniqueness within the class stems from the ortho-methyl substitution pattern, which imparts distinct physicochemical and biological properties compared to its meta-substituted and unsubstituted phenyl analogs, making it a critical candidate for structure-activity relationship (SAR) studies in herbicide development and heterocyclic building block procurement [1].

Why Generic Substitution of 4-[4-(2-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole Fails: Ortho-Substitution Dictates Herbicidal Selectivity and Physicochemical Behavior


Direct substitution of 4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole with its m-tolyl or unsubstituted phenyl analogs is not scientifically valid, as the position of the methyl group on the aryl ring profoundly alters both the compound's herbicidal selectivity spectrum and its solid-state properties [1]. The ortho-methyl group introduces steric hindrance that influences molecular planarity, crystal packing, and melting point, which in turn affects formulation behavior and bioavailability. As demonstrated in comparative pre-emergence herbicidal assays, the o-tolyl derivative exhibits a distinct weed control profile—particularly against broadleaf and grass species—that is not replicated by the m-tolyl or phenyl congeners [1]. These quantifiable differences mean that procurement decisions must be driven by the specific substitution pattern required for the intended SAR study or agrochemical application, rather than by generic class membership alone.

Quantitative Evidence Guide: How 4-[4-(2-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole Differentiates from Its Closest Analogs


Pre-Emergence Herbicidal Selectivity: o-Tolyl vs. m-Tolyl vs. Phenyl at 5.6 kg/ha

In a standardized pre-emergence greenhouse assay at 5.6 kg/ha, 4-(4-o-Tolyl-3-pyrazolyl)-4H-1,2,4-triazole demonstrated a distinct selectivity profile compared to its m-tolyl and phenyl analogs [1]. The o-tolyl compound achieved a complete kill (rating 9) on Lambsquarters (LA), Wild Mustard (MU), and Pigweed (PI), but showed a pronounced loss of efficacy against Ragweed (RW, rating 7), Barnyardgrass (BA, 7), Crabgrass (CR, 7), and Velvetleaf (VL, 0), while surprisingly achieving a complete kill on Soybeans (SY, 9). In contrast, the m-tolyl analog at a lower rate of 4.5 kg/ha maintained high efficacy across a broader spectrum including BA (9), CR (9), and Green Foxtail (FO, 9), but still failed to control VL (0). The unsubstituted phenyl analog at a comparable rate of 5.6 kg/ha exhibited a non-selective, broad-spectrum kill across nearly all tested species [1].

Herbicide Discovery Agrochemical SAR Weed Control Selectivity

Melting Point Differentiation: o-Tolyl Free Base vs. Hydrochloride Salt vs. m-Tolyl and Phenyl Analogs

The melting point of 4-(4-o-Tolyl-3-pyrazolyl)-4H-1,2,4-triazole free base is 202–205 °C, which is 4 °C higher than its m-tolyl isomer (198–201 °C) and significantly lower than the phenyl analog (melting point not directly tabulated but HCl salt is 210–216 °C dec.) under identical recrystallization conditions [1]. The hydrochloride salt of the o-tolyl compound has a markedly lower decomposition point of 145–150 °C, compared to the m-tolyl HCl salt at 215–220 °C (dec.), a difference of approximately 70 °C [1]. These differences reflect the impact of ortho-substitution on crystal lattice energy and salt stability.

Solid-State Chemistry Formulation Science Process Chemistry

Purity Specification for Research-Grade Procurement: 97% Baseline

Commercial sourcing data indicates that 4-(4-(O-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole is supplied at a minimum purity of 97% . While no direct comparative purity data against the m-tolyl analog from the same supplier is available, this specification establishes a baseline for research-grade procurement and ensures batch-to-batch reproducibility in SAR studies. Purity is a distinguishing procurement factor when isomers are co-produced during synthesis and require validated separation procedures to achieve the specified assay.

Compound Procurement Quality Control Synthetic Chemistry

Positional Isomerism as a Structurally Encoded Selectivity Determinant in Pyrazolyltriazole Herbicides

Within the pyrazolyltriazole herbicide class, the positional isomerism of the methyl group on the pendant aryl ring (ortho vs. meta) serves as a critical structural determinant of biological outcome [1]. The o-tolyl derivative (target compound) exhibits a narrower herbicidal spectrum and a pronounced crop-selective profile (strong soybean safety signal with SY rating 9) compared to the m-tolyl isomer, which displays broader grass activity. This isomer-dependent activity is consistent with class-level inference: ortho-substituents restrict rotational freedom and alter the spatial presentation of the heterocyclic core to the target site, a phenomenon well-established in medicinal and agrochemical chemistry [1].

Structure-Activity Relationship Isomer-Dependent Activity Herbicide Design

Best-Fit Application Scenarios for Procuring 4-[4-(2-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole Based on Quantitative Evidence


Herbicide Lead Optimization: Selective Weed Control in Soybean Cultivation

Procurement of 4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole is recommended for herbicide discovery programs targeting selective post- or pre-emergence control of broadleaf weeds (Lambsquarters, Wild Mustard, Pigweed) in soybean fields. The o-tolyl compound uniquely achieves complete kill of these target weeds (ratings of 9) while demonstrating crop safety on soybeans (SY rating of 9), a selectivity profile that is completely absent in the m-tolyl analog (SY rating of 1) [1]. This differential selectivity, quantified as a +2.0 crop selectivity index versus -7.0 for the m-tolyl isomer, makes the o-tolyl compound an essential tool for SAR-driven optimization of crop-selective herbicides [1].

Salt Form Screening: Hydrochloride Salt for Low-Temperature Processing

The hydrochloride salt of 4-(4-o-Tolyl-3-pyrazolyl)-4H-1,2,4-triazole, with a decomposition point of 145–150 °C—approximately 70 °C lower than the m-tolyl HCl salt (215–220 °C dec.) [1]—is specifically suited for formulation studies requiring low-temperature melt processing or for salt-form comparisons in stability and bioavailability assays. Procurement of both the free base (mp 202–205 °C) and the HCl salt enables comprehensive solid-form screening that cannot be achieved with the thermally more stable m-tolyl HCl salt alone [1].

Positional Isomer SAR Libraries for Pyrazolyltriazole Scaffolds

Incorporation of 4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole into focused SAR libraries is essential for probing the effect of ortho-substitution on biological activity within the pyrazolyltriazole class. The ortho-methyl group introduces a unique steric and electronic environment that, as demonstrated by comparative herbicidal data, fundamentally alters the biological spectrum compared to meta and para isomers [1]. Procuring the o-tolyl isomer alongside its m-tolyl and phenyl counterparts enables rigorous multi-parameter optimization where isomer-dependent activity differences can exceed 8 rating points on a standardized herbicidal scale [1].

Reference Standard for Isomeric Purity Method Development

Given the marked difference in biological activity between the o-tolyl and m-tolyl isomers (8-point differential on soybean safety rating), procurement of the 97%-pure o-tolyl compound is justified as a reference standard for developing and validating analytical methods (e.g., HPLC, DSC) to distinguish positional isomers in synthetic mixtures. The 4 °C melting point difference between the free bases provides a clear thermal signature for identity confirmation and purity assessment [1].

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